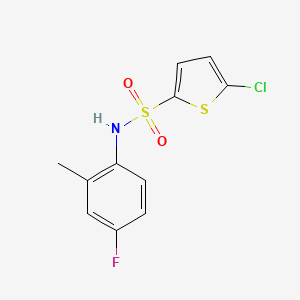
5-chloro-N-(4-fluoro-2-methylphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-chloro-N-(4-fluoro-2-methylphenyl)-2-thiophenesulfonamide is a synthetic organic molecule that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature and is known for its unique chemical properties and potential therapeutic applications. In
Applications De Recherche Scientifique
Compound X has been shown to have potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. One of the main areas of interest for Compound X is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In addition, Compound X has been studied for its potential as a tool for studying the role of specific enzymes and pathways in cellular processes.
Mécanisme D'action
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes or pathways in cells. Studies have shown that Compound X can inhibit the activity of certain kinases, which are enzymes that play a key role in cellular signaling pathways. By inhibiting these kinases, Compound X may be able to modulate cellular processes and potentially treat diseases that are caused by dysregulated signaling pathways.
Biochemical and Physiological Effects
Studies have shown that Compound X can have a variety of biochemical and physiological effects on cells and tissues. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of certain enzymes involved in DNA replication and repair. These effects suggest that Compound X may have potential therapeutic applications for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound X for lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, the synthesis method for Compound X is well-established and can be easily scaled up for larger experiments. However, one limitation of Compound X is its relatively low solubility in water, which can make it difficult to use in certain assays or experiments.
Orientations Futures
There are many potential future directions for research on Compound X. One area of interest is the development of more potent and selective inhibitors of specific kinases or pathways using Compound X as a starting point. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various disease models. Finally, there is potential for the development of new formulations or delivery methods for Compound X to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 5-chloro-2-aminobenzenesulfonamide with 4-fluoro-2-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride and thiophene to yield 5-chloro-N-(4-fluoro-2-methylphenyl)-2-thiophenesulfonamide. This synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Propriétés
IUPAC Name |
5-chloro-N-(4-fluoro-2-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2S2/c1-7-6-8(13)2-3-9(7)14-18(15,16)11-5-4-10(12)17-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGIEERQMOKFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5418949.png)
![2-cyclohexyl-7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5418955.png)
![9-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5418974.png)
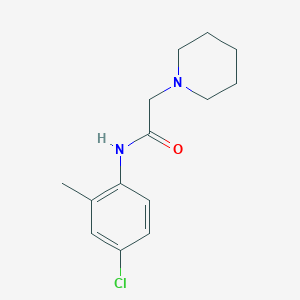
![ethyl {5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5419002.png)

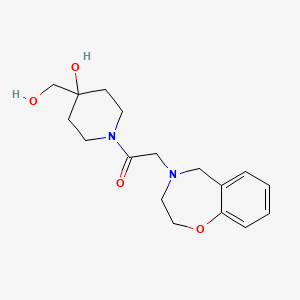
methanone](/img/structure/B5419012.png)
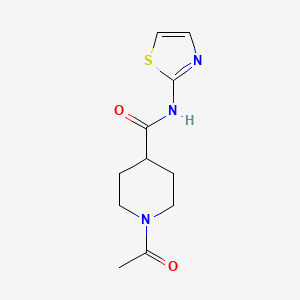
![2-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5419032.png)
![4-methoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5419041.png)
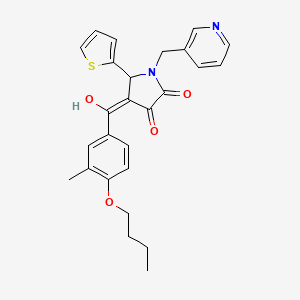
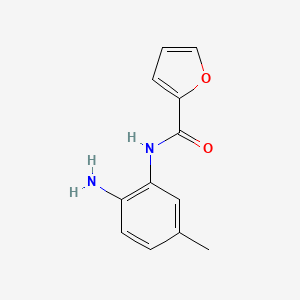
acetate](/img/structure/B5419055.png)